Class-Level Evidence: Potent Inhibition of Leishmania infantum Trypanothione Reductase by Structurally Related 3-Amino-1-arylpropan-1-one Derivatives
A 2023 study evaluated a series of 3-amino-1-arylpropan-1-one derivatives, a chemotype to which 3-Amino-1-(3-methoxyphenyl)propan-1-one belongs, for inhibition of Trypanothione Reductase from Leishmania infantum (LiTR) . This establishes the compound class as having a novel mode of action by binding to a unique site at the entrance of the NADPH binding cavity, which is absent in the human homolog glutathione reductase . The study provides a quantitative baseline for activity within this class.
| Evidence Dimension | Inhibition of LiTR enzymatic activity at 100 μM |
|---|---|
| Target Compound Data | Not directly tested; data is for class representative 'Compound 2b'. |
| Comparator Or Baseline | Residual LiTR activity for the most potent analog (Compound 2b): 53% inhibition (residual activity 47%). IC50 for Compound 2b: 65.0 μM . |
| Quantified Difference | Compound 2b showed selectivity with an IC50 > 150 μM on human glutathione reductase, a >2.3-fold window . |
| Conditions | In vitro enzymatic assay at 25 °C, screening at 100 μM compound concentration . |
Why This Matters
This evidence validates the 3-amino-1-arylpropan-1-one scaffold as a valid starting point for LiTR inhibitor development, providing a quantitative benchmark (IC50 ~65 μM) and selectivity profile for researchers procuring compounds for anti-leishmanial drug discovery.
- [1] Madia, V. N., et al. (2023). Inhibition of Leishmania infantum Trypanothione Reductase by New Aminopropanone Derivatives Interacting with the NADPH Binding Site. Molecules, 28(1), 338. View Source
